molecular formula C24H22N4O6S B2599062 N-[(4-methoxyphenyl)methyl]-3-[1-[(4-nitrophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide CAS No. 866015-83-0

N-[(4-methoxyphenyl)methyl]-3-[1-[(4-nitrophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide

Cat. No.: B2599062
CAS No.: 866015-83-0
M. Wt: 494.52
InChI Key: DCOOHHSMWRTGOC-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidine-2,4-dione core substituted with a 4-nitrophenylmethyl group at position 1 and a 4-methoxyphenylmethyl-propanamide chain at position 2. The thienopyrimidine scaffold is known for its versatility in medicinal chemistry, often associated with kinase inhibition or anti-inflammatory activity . The nitro group (electron-withdrawing) and methoxy group (electron-donating) may influence electronic properties, solubility, and binding interactions.

Properties

CAS No.

866015-83-0

Molecular Formula

C24H22N4O6S

Molecular Weight

494.52

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-[1-[(4-nitrophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide

InChI

InChI=1S/C24H22N4O6S/c1-34-19-8-4-16(5-9-19)14-25-21(29)10-12-26-23(30)22-20(11-13-35-22)27(24(26)31)15-17-2-6-18(7-3-17)28(32)33/h2-9,11,13H,10,12,14-15H2,1H3,(H,25,29)

InChI Key

DCOOHHSMWRTGOC-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNC(=O)CCN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=C(C=C4)[N+](=O)[O-]

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-3-[1-[(4-nitrophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the Nitro Group: Nitration of the intermediate compound using a mixture of concentrated nitric and sulfuric acids.

    Attachment of the Methoxyphenyl Group: This step can be achieved through a Friedel-Crafts alkylation reaction, where the methoxyphenyl group is introduced using a suitable alkylating agent.

    Final Amidation: The final step involves the formation of the amide bond, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine gas (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes depending on the reaction conditions.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Introduction of halogen atoms or other substituents on the aromatic rings.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with thienopyrimidine structures exhibit significant anticancer properties. Studies have shown that derivatives similar to N-[(4-methoxyphenyl)methyl]-3-[1-[(4-nitrophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance:

  • Mechanism of Action : Thienopyrimidines may induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt/mTOR pathway.

Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects, especially in the context of ischemic conditions. Similar compounds have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis during ischemic events:

  • Case Study : A related thienopyrimidine derivative demonstrated significant neuroprotective activity in animal models of stroke, prolonging survival rates and reducing neurological deficits.

Antimicrobial Activity

Thienopyrimidine derivatives have also shown promise as antimicrobial agents. The introduction of specific substituents can enhance their efficacy against a range of pathogens:

  • Research Findings : Compounds with similar structures have been tested against bacteria and fungi, showing inhibition of growth and potential as therapeutic agents.

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-3-[1-[(4-nitrophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways involved in inflammation and cell growth.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations
  • Thieno[3,2-d]pyrimidine vs. Pyrazolo[3,4-d]pyrimidine (): The pyrazolo[3,4-d]pyrimidine analog (Example 53) replaces the thiophene ring with a pyrazole, reducing aromatic π-electron density. This substitution may alter binding specificity in enzyme targets. The compound in Example 53 has a higher molecular weight (589.1 vs. ~500 estimated for the target) and a lower melting point (175–178°C), suggesting reduced crystallinity compared to the thienopyrimidine core .
  • Indole-Propanamide Hybrids (): (S)-9f incorporates an indole ring linked to a propanamide chain. The target compound’s thienopyrimidine core may offer distinct electronic profiles for receptor interactions .
Substituent Effects
  • 4-Nitrophenylmethyl vs. This could impact metabolic stability or binding kinetics.
  • Methoxy vs. Piperidine/Pyrrolidine ():
    Compounds 12f and 12g feature piperidine/pyrrolidine-ethoxy substituents, improving water solubility via amine protonation. The target’s methoxy group may reduce solubility but enhance membrane permeability due to lipophilicity .

Key Observations :

  • The target’s structural complexity likely results in lower synthetic yields compared to simpler propanamides (e.g., 12f: 61.9%).
  • Melting points correlate with molecular rigidity; the thienopyrimidine core may elevate this parameter compared to pyrazolo derivatives.

Biological Activity

N-[(4-methoxyphenyl)methyl]-3-[1-[(4-nitrophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide is a complex organic compound that has garnered interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H21N3O5S. Its structure includes a thieno[3,2-d]pyrimidine core substituted with methoxy and nitro groups, which are known to influence its biological activity.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of thieno[3,2-d]pyrimidines have been shown to inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest. A study highlighted that these compounds can target specific pathways involved in tumor growth and metastasis, including the inhibition of protein kinases associated with cancer progression .

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties in preclinical models. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit pathways such as NF-kB signaling . These findings suggest potential therapeutic applications in inflammatory diseases.

The proposed mechanism of action for this compound involves the modulation of enzymatic activity associated with lipid metabolism and oxidative stress responses. Similar compounds have been reported to interact with key enzymes such as acetyl-CoA carboxylase (ACC), leading to reduced lipid accumulation in hepatocytes . Furthermore, the presence of nitro groups may enhance the compound's ability to act as an electron acceptor, facilitating redox reactions critical for its biological activity.

Study 1: Hepatoprotective Effects

In a study examining the hepatoprotective effects of related thieno[3,2-d]pyrimidine derivatives in animal models of non-alcoholic fatty liver disease (NAFLD), administration of these compounds resulted in significant reductions in liver steatosis and inflammation markers. The study concluded that these derivatives could serve as potential candidates for treating metabolic liver disorders .

Study 2: Antitumor Efficacy

Another case study focused on the antitumor efficacy of a related compound in human cancer cell lines. The results showed that treatment with the compound led to a dose-dependent decrease in cell viability and induced apoptosis through caspase activation pathways. The study emphasized the need for further exploration into the structure-activity relationship (SAR) to optimize efficacy .

Data Table: Summary of Biological Activities

Activity Effect Reference
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces pro-inflammatory cytokines
HepatoprotectiveDecreases liver steatosis in NAFLD models
AntitumorInhibits cell viability; induces apoptosis

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing this compound and confirming its structural integrity?

  • Methodological Answer : Synthesis typically involves multi-step coupling reactions. For example, a modified EDC/HOBt-mediated amide bond formation under nitrogen atmosphere can be employed, similar to protocols used for analogous thienopyrimidine derivatives . Structural confirmation requires ¹H/¹³C NMR (e.g., δ 3.75 ppm for methoxy groups) and high-resolution mass spectrometry (HRMS) to verify molecular ions (e.g., [M+H]⁺). Purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) is critical for isolating the target compound .

Q. What safety precautions are recommended for handling this compound during laboratory experiments?

  • Methodological Answer : Follow hazard guidelines for nitro- and methoxy-substituted aromatics. Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact, and work in a fume hood to prevent inhalation. Storage at –20°C in inert atmospheres (argon/nitrogen) minimizes degradation .

Q. How can researchers optimize purification techniques to improve yield and purity?

  • Methodological Answer : Gradient elution in column chromatography (e.g., 10–50% ethyl acetate in hexane) enhances separation of polar byproducts. Recrystallization from ethanol/dichloromethane mixtures can further improve purity (>95%). Monitor intermediates via TLC (Rf = 0.3–0.5) to minimize losses .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields (e.g., 45–57%) in multi-step syntheses?

  • Methodological Answer : Systematic DoE (Design of Experiments) approaches, such as varying temperature (0–40°C), solvent polarity (DMF vs. THF), and stoichiometric ratios (1.2–2.0 eq. of coupling agents), can identify critical parameters. Catalytic additives like DMAP may accelerate acylation steps .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

  • Methodological Answer : Contradictions may arise from tautomerism (e.g., keto-enol equilibria in dioxopyrimidine moieties) or impurities. Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations. Compare experimental data with DFT-calculated chemical shifts for validation .

Q. How can computational modeling predict the compound’s bioactivity and binding modes?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) against target receptors (e.g., formyl peptide receptors) can simulate binding affinities. QSAR models using descriptors like LogP (∼3.7) and PSA (∼90 Ų) guide structural modifications for enhanced activity .

Q. What in vitro/in vivo assays are suitable for evaluating its pharmacological potential?

  • Methodological Answer : Use radioligand binding assays (e.g., ¹¹C-labeled analogs) for receptor affinity studies. In neuroinflammation models, assess cytokine modulation (IL-6, TNF-α) in LPS-stimulated microglia. Dose-response curves (0.1–100 μM) determine EC₅₀ values .

Q. How does the compound’s stability vary under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies in PBS (pH 7.4) at 37°C. Monitor degradation via HPLC at 254 nm. Hydrolysis of the nitrophenyl group or oxidation of the thieno ring may require formulation with antioxidants (e.g., ascorbic acid) .

Q. What synthetic strategies improve regioselectivity in heterocyclic substitutions?

  • Methodological Answer : Directed ortho-metalation (e.g., using LDA) on the thienopyrimidine core can enhance substitution at the 3-position. Protecting groups (e.g., tert-butyldimethylsilyl) prevent undesired side reactions during nitrophenylmethylation .

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